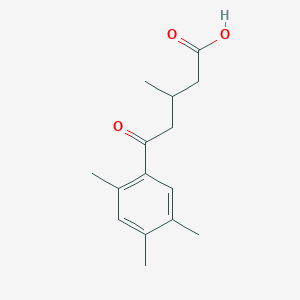

3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid

Description

3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid is a branched-chain valeric acid derivative characterized by a ketone group at the fifth carbon and a 2,4,5-trimethylphenyl substituent. The compound’s structure combines a valeric acid backbone (five-carbon carboxylic acid) with a bulky aromatic moiety, which significantly influences its physicochemical and biological properties.

Properties

IUPAC Name |

3-methyl-5-oxo-5-(2,4,5-trimethylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9(6-15(17)18)5-14(16)13-8-11(3)10(2)7-12(13)4/h7-9H,5-6H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUWTSNJPHLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CC(C)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethylbenzene and valeric acid derivatives.

Reaction Conditions: The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of hydroxyl derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Catalysts: Acidic or basic catalysts may be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences :

- Substituent : The aromatic group in this analog is a 3,4,5-trimethoxyphenyl moiety instead of 2,4,5-trimethylphenyl.

- Functional Groups : Methoxy (–OCH₃) groups replace methyl (–CH₃) groups on the phenyl ring.

Impact on Properties :

- Lipophilicity : Methyl groups enhance lipophilicity compared to methoxy groups, which possess polar oxygen atoms. This difference may affect membrane permeability and bioavailability.

Valeric Acid (Pentanoic Acid)

Structural Differences :

- Backbone : Valeric acid lacks the 5-oxo group and aromatic substituent.

- Functional Groups : Contains only a carboxylic acid group.

Impact on Properties :

- Acidity : The 5-oxo group in 3-methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid likely reduces acidity compared to valeric acid due to electron-withdrawing effects of the ketone.

- Biological Activity : Valeric acid derivatives like GHB and GABA feature hydroxyl or amine groups critical for neurotransmission, which are absent in the target compound, limiting direct neuroactivity .

Methylated Valeric Acid Derivatives

Example: Mevalonic acid (a precursor in isoprenoid biosynthesis).

Structural Differences :

- Branching : Mevalonic acid has a hydroxyl group at the third carbon and a 3-methyl branch, unlike the 3-methyl-5-oxo configuration of the target compound.

Functional Implications :

- Biosynthetic Role : Mevalonic acid is central to cholesterol synthesis, while the target compound’s aromatic substitution suggests divergent applications, possibly in synthetic chemistry or agrochemical design.

Comparative Data Table

Key Research Findings and Implications

Substituent-Driven Lipophilicity: The 2,4,5-trimethylphenyl group enhances the compound’s lipophilicity, making it more suitable for non-polar environments (e.g., lipid membranes or organic synthesis) compared to methoxy-substituted analogs .

Limited Bioactivity: Unlike GABA or GHB, the absence of hydroxyl/amine groups in the target compound likely restricts direct interaction with neurotransmitter receptors .

Synthetic Versatility : The ketone and carboxylic acid groups offer sites for further functionalization, suggesting utility in synthesizing complex molecules for agrochemicals or polymers.

Biological Activity

3-Methyl-5-oxo-5-(2,4,5-trimethylphenyl)valeric acid (C15H20O3) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a ketone group and a bulky 2,4,5-trimethylphenyl substituent , which contribute to its reactivity and interaction with biological systems. The molecular weight of this compound is 248.32 g/mol . Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4,5-trimethylbenzene and derivatives of valeric acid.

- Reaction Conditions : Commonly involves Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

- Purification : Techniques like recrystallization or chromatography are employed to achieve high purity.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

The compound's biological activity may be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The ketone group can participate in nucleophilic addition reactions, potentially inhibiting specific enzymes.

- Receptor Binding : The bulky mesityl group may facilitate π-π interactions with aromatic systems in proteins or nucleic acids.

Case Studies and Research Findings

- Antiviral Activity : Some studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives have been explored for their ability to inhibit influenza virus polymerase activity .

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects in various models, indicating a potential therapeutic role for this compound in managing inflammatory diseases.

- Enzyme Interaction Studies : Research has shown that this compound could modulate enzyme activities related to metabolic pathways due to its structural similarity to naturally occurring metabolites.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-5-oxo-5-phenylvaleric acid | Lacks trimethyl substitution on the phenyl ring | Different steric and electronic properties |

| 5-Mesityl-3-methyl-5-oxopentanoic acid | Another name for the same compound | Highlights the mesityl group's presence |

| 3-Methyl-5-oxo-5-(2,4-dimethylphenyl)valeric acid | Similar structure but with one less methyl group | Affects reactivity and physical properties |

Applications

The unique properties of this compound open avenues for various applications:

- Organic Synthesis : Acts as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry : Potential use as a precursor in drug development targeting specific diseases.

- Industrial Applications : Utilized in the production of specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.